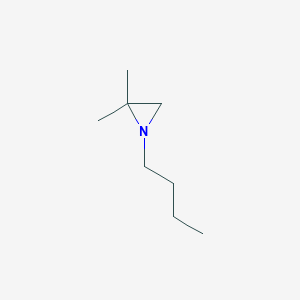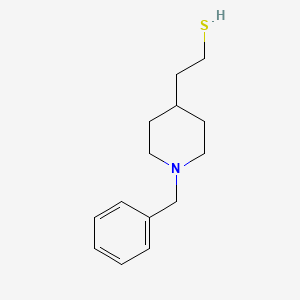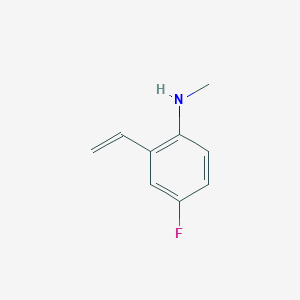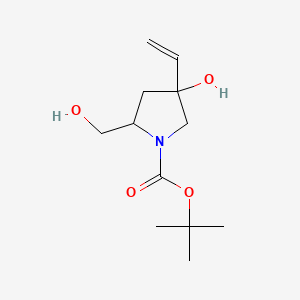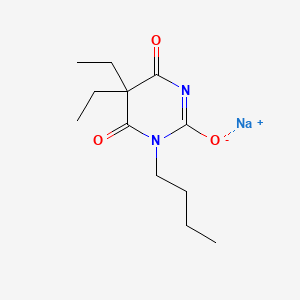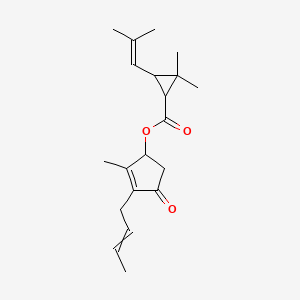![molecular formula C6H6N2O B13965679 7H-Oxazolo[3,2-C]pyrimidine CAS No. 40369-39-9](/img/structure/B13965679.png)
7H-Oxazolo[3,2-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Oxazolo[3,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused ring system combining an oxazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxazolo[3,2-C]pyrimidine typically involves the cyclization of appropriate precursors. One efficient method involves the reaction of 2-amino-oxazoles with fluorinated alkynoates under transition-metal-free conditions . This one-pot reaction offers good to excellent yields and is versatile in producing various derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of transition-metal-free conditions and one-pot reactions can be advantageous for large-scale production due to their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7H-Oxazolo[3,2-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves reagents such as boronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes boronic acids, palladium catalysts, and bases like sodium carbonate in a dioxane/water mixture at elevated temperatures.
Sonogashira Coupling: Involves alkynes and palladium catalysts under similar conditions.
Major Products: The major products formed from these reactions are typically arylated derivatives of this compound, which can exhibit enhanced biological activities .
Scientific Research Applications
7H-Oxazolo[3,2-C]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Oxazolo[3,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This inhibition can lead to reduced tumor growth and metastasis.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Oxazolo[5,4-d]pyrimidines: Another class of heterocyclic compounds with potential anticancer properties.
Uniqueness: 7H-Oxazolo[3,2-C]pyrimidine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
40369-39-9 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
7H-[1,3]oxazolo[3,2-c]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2 |
InChI Key |
SAMGSNPKYYTBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2N(C=CO2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


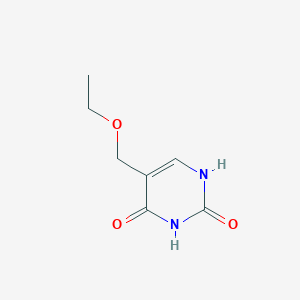
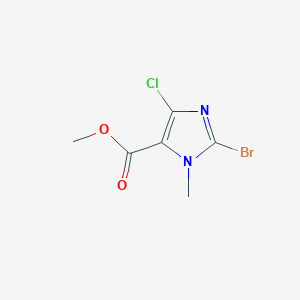

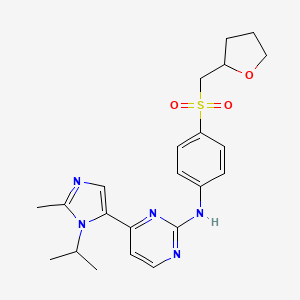
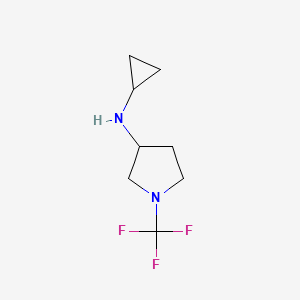
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
